

# An In-depth Technical Guide to the Mechanism of Action of TSR-011

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Tsr-011 |           |
| Cat. No.:            | B606013 | Get Quote |

A Note on Nomenclature: The identifier "TSR-011" has been associated with two distinct therapeutic agents. This guide will address both compounds to provide a comprehensive overview. The primary focus will be on Dostarlimab (TSR-042), a highly successful programmed death receptor-1 (PD-1) inhibitor, for which "TSR-011" may have been an early internal designator. Additionally, this guide will cover Belizatinib (TSR-011), a dual anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitor, for which development has been discontinued.

#### Part 1: Dostarlimab (TSR-042): A PD-1 Inhibitor

Dostarlimab (marketed as Jemperli) is a humanized monoclonal antibody of the IgG4 isotype that acts as a potent checkpoint inhibitor by targeting the programmed death receptor-1 (PD-1). [1][2][3] It is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells.[1] Dostarlimab's mechanism of action is centered on reinvigorating the host immune system to recognize and eliminate cancer cells.[1][4]

#### **Core Mechanism of Action: PD-1 Blockade**

The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T-cells.[5] Its ligands, PD-L1 and PD-L2, are often overexpressed on the surface of cancer cells. [1][4] The binding of PD-L1 or PD-L2 to the PD-1 receptor initiates a signaling cascade that suppresses T-cell activity, including proliferation and cytokine production, allowing cancer cells to evade the immune system.[1][4]



Dostarlimab binds with high affinity to the PD-1 receptor, sterically hindering the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[4][6] This blockade removes the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.[4]

**Quantitative Data: Binding Affinity and** 

**Pharmacokinetics** 

| Parameter                      | Value                                   | Species                      | Method                       |
|--------------------------------|-----------------------------------------|------------------------------|------------------------------|
| Binding Affinity (KD)          | 300 pM                                  | Human PD-1                   | Surface Plasmon<br>Resonance |
| 0.3 nM                         | Human PD-1                              | Surface Plasmon<br>Resonance |                              |
| 0.5 nM                         | Cynomolgus Monkey<br>PD-1               | Surface Plasmon<br>Resonance |                              |
| Association Rate (ka)          | 5.7 x 105 M-1s-1                        | Human PD-1                   | Surface Plasmon<br>Resonance |
| Dissociation Rate (kd)         | 1.7 x 10-4 s-1                          | Human PD-1                   | Surface Plasmon<br>Resonance |
| EC50 (Cell Surface<br>Binding) | 2.0 nM                                  | Human PD-1<br>(recombinant)  | Flow Cytometry               |
| 3.4 nM                         | Cynomolgus Monkey<br>PD-1 (recombinant) | Flow Cytometry               |                              |
| Terminal Half-life             | 25.4 days                               | Human                        | Clinical Trial Data          |
| Clearance Rate                 | 0.007 L/h                               | Human                        | Clinical Trial Data          |

#### Signaling Pathway: PD-1 Inhibition by Dostarlimab





Click to download full resolution via product page

Caption: PD-1 signaling pathway and inhibition by Dostarlimab.

#### **Experimental Protocols: Key Assays**







Surface Plasmon Resonance (SPR) for Binding Affinity: The biochemical binding characteristics of dostarlimab to the extracellular domain of purified human and cynomolgus monkey PD-1 protein were assessed using SPR.[7] This technique measures the change in the refractive index at the surface of a sensor chip as the antibody (analyte) flows over the immobilized PD-1 receptor (ligand), allowing for the calculation of association and dissociation rates, and ultimately the binding affinity (KD).[7]

Flow Cytometry for Cell Surface Binding: To determine the binding of dostarlimab to cell-surface expressed PD-1, Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing human or cynomolgus monkey PD-1 were used.[7] Cells were incubated with varying concentrations of dostarlimab, and the binding was detected using a fluorescently labeled secondary antibody. The mean fluorescence intensity was measured by flow cytometry to calculate the half-maximal effective concentration (EC50).

#### **Clinical Trial Workflow: The GARNET Study**

The GARNET study (NCT02715284) is a phase I, single-arm, open-label study that evaluated the safety and efficacy of dostarlimab monotherapy in patients with advanced solid tumors.[8] [9]





Click to download full resolution via product page

Caption: Simplified workflow of the GARNET clinical trial.

#### **Clinical Efficacy of Dostarlimab**

Dostarlimab has demonstrated significant and durable anti-tumor activity, particularly in patients with mismatch repair-deficient (dMMR) or microsatellite instability-high (MSI-H) tumors.



| Trial/Cohort                        | Patient Population                     | Objective<br>Response Rate<br>(ORR)  | Complete<br>Response (CR) |
|-------------------------------------|----------------------------------------|--------------------------------------|---------------------------|
| GARNET (dMMR<br>Endometrial Cancer) | Recurrent/Advanced dMMR EC             | 42.3%                                | 12.7%                     |
| Phase II (dMMR<br>Rectal Cancer)    | Locally Advanced<br>dMMR Rectal Cancer | 100% (Clinical<br>Complete Response) | 100%                      |

In a phase II study of patients with locally advanced dMMR rectal cancer, treatment with dostarlimab resulted in a 100% clinical complete response rate in all 42 patients who completed treatment, allowing them to avoid surgery.[10][11]

## Part 2: Belizatinib (TSR-011): A Dual ALK/TRK Inhibitor

Belizatinib (**TSR-011**) is an orally available, small molecule inhibitor of both anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[12][13] Its development was discontinued due to limited clinical activity in the context of a competitive therapeutic landscape.[14]

#### **Core Mechanism of Action: Kinase Inhibition**

ALK and TRK are receptor tyrosine kinases that, when dysregulated through mutations or gene rearrangements, can act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[12] These kinases activate downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and growth.

Belizatinib binds to the ATP-binding pocket of ALK and TRK kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling.[15] This disruption of oncogenic signaling can lead to the inhibition of tumor cell growth in cancers dependent on these pathways.[12]

#### **Quantitative Data: In Vitro Potency**



| Parameter | Value            | Target               |
|-----------|------------------|----------------------|
| IC50      | 0.7 nM           | Wild-type ALK kinase |
| < 3 nM    | TRKA, TRKB, TRKC |                      |

## Signaling Pathway: ALK/TRK Inhibition by Belizatinib



Click to download full resolution via product page



Caption: ALK/TRK signaling pathway and inhibition by Belizatinib.

#### **Experimental Protocols: Phase I/IIa Clinical Trial**

Trial Design (NCT02048488): This was a phase I/IIa, open-label, non-randomized, dose-escalation, and cohort expansion trial.[14][16] The primary objective of the phase I portion was to evaluate the safety and tolerability of **TSR-011** and to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).[14]

Patient Population: Patients with metastatic or locally advanced solid tumors who had failed standard therapy were enrolled.[16] Expansion cohorts focused on patients with confirmed ALK-positive or TRK-positive tumors.[14]

**Clinical Trial Workflow: NCT02048488** 





Click to download full resolution via product page

Caption: Simplified workflow of the Belizatinib (TSR-011) Phase I/IIa trial.

#### **Clinical Efficacy of Belizatinib**

Belizatinib demonstrated a favorable safety profile at the recommended phase 2 dose (40 mg every 8 hours).[14] However, its clinical activity was limited.



| Patient Cohort                     | Outcome          | Number of Patients |
|------------------------------------|------------------|--------------------|
| ALK inhibitor-naïve, ALK+<br>NSCLC | Partial Response | 6 of 14            |
| Stable Disease                     | 8 of 14          |                    |

Due to the limited clinical activity observed and the competitive landscape of ALK inhibitors, the further development of Belizatinib (**TSR-011**) was discontinued.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dostarlimab: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mednexus.org [mednexus.org]
- 4. Dostarlimab an Inhibitor of PD-1/PD-L1: A New Paradigm for the Treatment of Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dostarlimab: From preclinical investigation to drug approval and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical characterization of dostarlimab, a therapeutic anti-PD-1 antibody with potent activity to enhance immune function in in vitro cellular assays and in vivo animal models PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ascopubs.org [ascopubs.org]
- 10. gsk.com [gsk.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Belizatinib PubChem [pubchem.ncbi.nlm.nih.gov]



- 13. Belizatinib Amgen AdisInsight [adisinsight.springer.com]
- 14. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapy Detail [ckb.genomenon.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of TSR-011]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606013#tsr-011-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com